molecular formula C7H3F4IO B15201394 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol

5-Fluoro-2-iodo-3-(trifluoromethyl)phenol

Cat. No.: B15201394
M. Wt: 306.00 g/mol
InChI Key: DXGMGEFURFPWBG-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-3-(trifluoromethyl)phenol: is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can target the halogen substituents.

    Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products:

    Quinones: Formed through oxidation of the phenol group.

    Substituted Phenols: Resulting from electrophilic aromatic substitution.

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery, especially in the design of enzyme inhibitors and receptor modulators.

Industry: In materials science, it can be used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

  • 2-Fluoro-5-iodo-3-(trifluoromethyl)phenol
  • 5-Fluoro-3-iodo-2-(trifluoromethyl)phenol

Uniqueness: The unique combination of fluorine, iodine, and trifluoromethyl groups in 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science.

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

5-fluoro-2-iodo-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3F4IO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H

InChI Key

DXGMGEFURFPWBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)O)F

Origin of Product

United States

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